molecular formula C13H6BrNO3 B13126098 6-Bromo-2-nitro-9h-fluoren-9-one CAS No. 91693-19-5

6-Bromo-2-nitro-9h-fluoren-9-one

Cat. No.: B13126098
CAS No.: 91693-19-5
M. Wt: 304.09 g/mol
InChI Key: IVAVRQLQEMUOFI-UHFFFAOYSA-N
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Description

6-Bromo-2-nitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6BrNO3 It is a derivative of fluorenone, characterized by the presence of bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 9H-fluoren-9-one: : The synthesis of 6-Bromo-2-nitro-9H-fluoren-9-one typically begins with the bromination of 9H-fluoren-9-one. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, introducing a bromine atom at the 6-position of the fluorenone ring.

  • Nitration: : The brominated fluorenone is then subjected to nitration. This step involves treating the compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The nitration reaction introduces a nitro group at the 2-position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : 6-Bromo-2-nitro-9H-fluoren-9-one can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

  • Substitution: : The bromine atom in this compound can be substituted by various nucleophiles. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.

Common Reagents and Conditions

    Hydrogenation: H2/Pd-C for reduction of the nitro group.

    Iron Powder: Fe/HCl for reduction of the nitro group.

    Sodium Methoxide: NaOCH3 for nucleophilic substitution of the bromine atom.

Major Products

    6-Amino-2-nitro-9H-fluoren-9-one: Formed by reduction of the nitro group.

    6-Methoxy-2-nitro-9H-fluoren-9-one: Formed by substitution of the bromine atom with a methoxy group.

Scientific Research Applications

Chemistry

6-Bromo-2-nitro-9H-fluoren-9-one is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

While this compound itself may not be directly used in medicine, its derivatives are explored for therapeutic applications. For example, compounds derived from it may act as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-nitro-9H-fluoren-9-one and its derivatives depends on their specific applications. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-9H-fluoren-9-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitro-9H-fluoren-9-one:

    6-Chloro-2-nitro-9H-fluoren-9-one: Similar structure but with chlorine instead of bromine, which can influence its chemical behavior and applications.

Uniqueness

6-Bromo-2-nitro-9H-fluoren-9-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.

Properties

CAS No.

91693-19-5

Molecular Formula

C13H6BrNO3

Molecular Weight

304.09 g/mol

IUPAC Name

6-bromo-2-nitrofluoren-9-one

InChI

InChI=1S/C13H6BrNO3/c14-7-1-3-10-11(5-7)9-4-2-8(15(17)18)6-12(9)13(10)16/h1-6H

InChI Key

IVAVRQLQEMUOFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3)Br

Origin of Product

United States

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